N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a fascinating compound in the world of medicinal chemistry. Its complex structure and unique characteristics make it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Starting with a suitable pyrazolopyrimidine core, the difluoromethyl and diethylamino groups are introduced through specific substitution reactions. Commonly used reagents include halogenated intermediates and organometallic catalysts, with typical reaction conditions involving reflux or controlled temperature environments.
Industrial Production Methods: : In an industrial setting, the production of this compound may be scaled up using continuous flow techniques. This ensures a consistent supply of the compound while maintaining purity and yield through automated reaction systems.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. For example:
Oxidation: : Reacts with oxidizing agents like potassium permanganate.
Reduction: : Reduces with agents such as lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions: : Key reagents include bromine, lithium aluminum hydride, and sodium hydroxide, under conditions like reflux, ice bath, or inert atmosphere.
Major Products: : Oxidation typically yields carboxylic derivatives, reduction leads to alcohols, and substitution reactions form various functionalized derivatives.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is utilized in numerous scientific research areas:
Chemistry: : Used as a reagent in studying reaction mechanisms and synthetic pathways.
Biology: : Serves as a probe in biochemical assays to understand cellular processes.
Medicine: : Investigated for its potential therapeutic effects in treating certain diseases.
Industry: : Employed in the development of novel materials and compounds.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. It may bind to certain enzymes or receptors, altering their activity. The difluoromethyl group often enhances binding affinity and specificity, influencing pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Compared to similar pyrazolopyrimidine derivatives, N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its difluoromethyl group. This unique feature enhances its stability and bioavailability.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide
7-(Methyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
And so, we’ve unraveled the many layers of this complex compound. This compound: a true marvel in the realm of chemistry.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O/c1-4-25(5-2)14-8-6-13(7-9-14)24-19(27)15-11-22-26-16(17(20)21)10-12(3)23-18(15)26/h6-11,17H,4-5H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFZUZBHDXURKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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